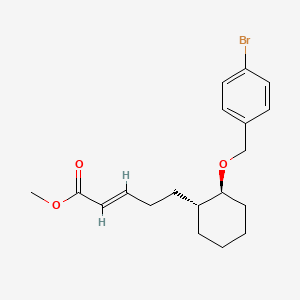

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)-

Beschreibung

The compound 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1α(E),2β)- features a conjugated α,β-unsaturated ester backbone with a cyclohexyl substituent at position 5. This cyclohexyl group is further substituted at position 2 with a 4-bromobenzyloxy moiety. Key structural and physicochemical attributes include:

- Molecular Formula: C₁₉H₂₅BrO₃ (calculated based on IUPAC nomenclature).

- Molecular Weight: ~382.31 g/mol.

- Functional Groups: Methyl ester, α,β-unsaturated pentenoic acid, brominated aromatic ether.

- Stereochemistry: The (1α(E),2β) configuration indicates an E-geometry at the α-position double bond and a β-oriented cyclohexyl substituent.

Eigenschaften

CAS-Nummer |

101976-96-9 |

|---|---|

Molekularformel |

C19H25BrO3 |

Molekulargewicht |

381.3 g/mol |

IUPAC-Name |

methyl (E)-5-[(1R,2S)-2-[(4-bromophenyl)methoxy]cyclohexyl]pent-2-enoate |

InChI |

InChI=1S/C19H25BrO3/c1-22-19(21)9-5-3-7-16-6-2-4-8-18(16)23-14-15-10-12-17(20)13-11-15/h5,9-13,16,18H,2-4,6-8,14H2,1H3/b9-5+/t16-,18+/m1/s1 |

InChI-Schlüssel |

AVIQLVPJIUFUTF-HCDDMHPKSA-N |

Isomerische SMILES |

COC(=O)/C=C/CC[C@H]1CCCC[C@@H]1OCC2=CC=C(C=C2)Br |

Kanonische SMILES |

COC(=O)C=CCCC1CCCCC1OCC2=CC=C(C=C2)Br |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

- Chemical Name : 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester, (1alpha(E),2beta)- (9CI)

- CAS Number : 101976-96-9

- Molecular Formula : C19H25BrO3

- Molecular Weight : 381.3040 g/mol

Biological Activity Overview

The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, insights can be drawn from related compounds and preliminary studies.

- Antimicrobial Activity : Some derivatives of pentenoic acids exhibit antimicrobial properties. The presence of the bromophenyl group may enhance this activity through mechanisms involving membrane disruption or interference with metabolic pathways.

- Cytotoxicity : Initial studies suggest that compounds with similar structures may induce cytotoxic effects in certain cancer cell lines. The mechanism often involves the induction of apoptosis or necrosis through oxidative stress pathways.

- Mutagenicity : The compound's structure suggests potential mutagenic properties similar to those observed in alkylating agents. Such compounds can modify DNA bases, leading to mutations that may contribute to carcinogenesis.

Safety Profile

According to the Safety Data Sheet (SDS), 2-Pentenoic acid, 5-(2-((4-bromophenyl)methoxy)cyclohexyl)-, methyl ester is classified as:

- Acute toxicity (oral) : Category 4

- Skin corrosion/irritation : Category 2

- Serious eye damage/eye irritation : Category 2A

These classifications highlight the need for caution when handling this compound due to its potential harmful effects on human health .

Data Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound is compared to five structurally related compounds from diverse sources (Table 1).

Table 1: Structural Comparison

Key Observations:

Bromine Substitution :

- The target compound and feature aromatic bromine, while has aliphatic bromine. Aromatic bromine enhances resonance stability and bioactivity in drug design .

- Aliphatic bromine in may increase electrophilicity, favoring nucleophilic substitution reactions .

Cyclohexyl vs. Aromatic Moieties: The target compound and share a cyclohexyl group, but lacks bromine and instead has a Boc-protected amino group, which may improve solubility .

Ester Groups :

- Methyl esters (target, ) are more hydrolytically labile than ethyl esters (), impacting metabolic stability .

Double Bond Geometry :

- The (1α(E)) configuration in the target compound contrasts with the (2Z)-geometry in and (2E)-geometry in , affecting conjugation and reactivity.

Physicochemical and Reactivity Trends

Table 2: Physicochemical Properties

| Property | Target Compound | |||

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~382.31 | 311.42 | 235.12 | 343.17 |

| LogP (Predicted) | ~4.2 | ~3.1 | ~2.8 | ~3.5 |

| Water Solubility | Low | Moderate | Low | Low |

Key Findings:

Q & A

Q. 1.1. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound contains a pentenoic acid backbone esterified with a methyl group and a cyclohexyl substituent modified with a 4-bromophenylmethoxy group. The stereochemistry (1α(E),2β) and the electron-withdrawing bromine atom on the aromatic ring significantly affect its reactivity. For example, the bromine atom may enhance electrophilic substitution reactions, while the ester group can participate in hydrolysis or transesterification under basic conditions .

Q. Methodological Insight :

Q. 1.2. What analytical techniques are recommended for confirming the compound’s purity and stereochemical configuration?

Recommended Techniques :

Q. Data Contradiction Note :

- Discrepancies in stereochemical assignments may arise if NMR data are interpreted without coupling constant analysis. Cross-validate with NOESY experiments to resolve ambiguities .

Advanced Research Questions

Q. 2.1. How does the stereochemistry (1α(E),2β) influence the compound’s biological interactions or physicochemical properties?

The E-configuration at the 1α position creates a planar geometry that may enhance π-π stacking with aromatic residues in biological targets. The 2β-substituted cyclohexyl group introduces steric hindrance, potentially modulating binding affinity.

Q. Methodological Insight :

- Conduct molecular docking studies using software like AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2 (COX-2)), as seen in structurally related phenoxyacetic acid esters .

- Compare solubility profiles (via shake-flask method) of stereoisomers to assess how stereochemistry impacts formulation .

Q. 2.2. What strategies mitigate synthetic challenges in preparing this compound’s brominated aromatic moiety?

Key Challenges :

- Bromine incorporation may lead to side reactions (e.g., debromination under acidic conditions).

- Steric hindrance from the cyclohexyl group complicates coupling reactions.

Q. Methodological Solutions :

Q. 2.3. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Case Example : If in vitro assays show COX-2 inhibition but in vivo results are inconsistent:

Verify metabolic stability using liver microsome assays to assess ester hydrolysis.

Use LC-MS/MS to quantify intact compound levels in plasma, ensuring bioavailability .

Explore prodrug strategies (e.g., replacing the methyl ester with a more stable ethyl ester) to enhance metabolic resistance .

Q. 2.4. What computational methods are suitable for predicting the compound’s environmental or toxicological profile?

Q. Methodological Tables for Reference

Q. Table 1. Comparative Synthetic Routes for Brominated Esters

| Method | Yield | Conditions | Limitations |

|---|---|---|---|

| Ullmann Coupling | 65–75% | CuI, DMF, 80°C, 24h | Requires inert atmosphere |

| Mitsunobu Reaction | 50–60% | DIAD, PPh3, THF, RT | High reagent cost |

Source : Adapted from brominated ester syntheses in regulated pharmaceutical contexts .

Q. Table 2. Key Analytical Parameters for Stereochemical Validation

| Parameter | HPLC Conditions | NMR Markers |

|---|---|---|

| Retention Time | Chiralpak AD-H column, hexane:IPA (90:10) | δ 5.8–6.2 ppm (E-configuration) |

| Column Temperature | 25°C | J = 12–16 Hz (trans coupling) |

Source : Derived from chiral separations of structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.